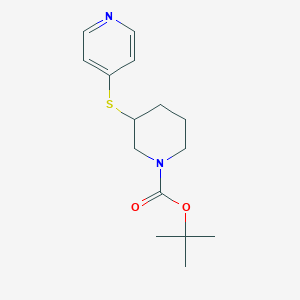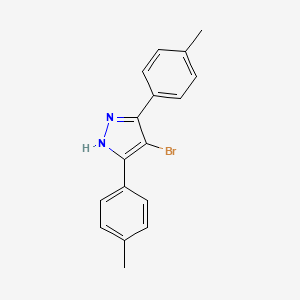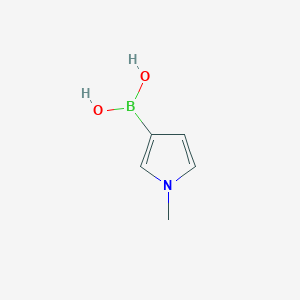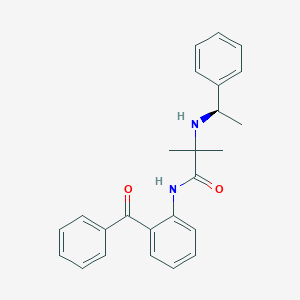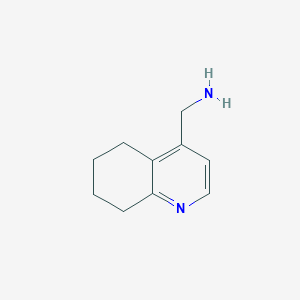
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine
Overview
Description
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of quinoline, characterized by the presence of a tetrahydroquinoline ring system substituted with a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves the reductive amination of 4-quinolinecarboxaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-(2-aminophenyl)ethanamine, under acidic conditions to form the tetrahydroquinoline ring, followed by functionalization at the 4-position.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine is used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydroquinoline ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine: Similar structure but with the methanamine group at the 8-position.
Quinolin-4-ylmethanamine: Lacks the tetrahydroquinoline ring, resulting in different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but differs in the position of functional groups.
Uniqueness:
Structural Features: The specific placement of the methanamine group at the 4-position in (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine provides unique reactivity and binding properties.
Chemical Reactivity: The compound’s ability to undergo diverse chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h5-6H,1-4,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODONHWDOQBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



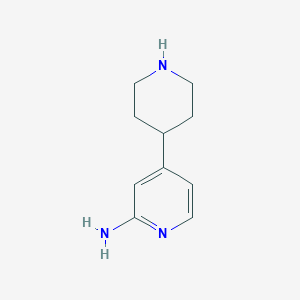
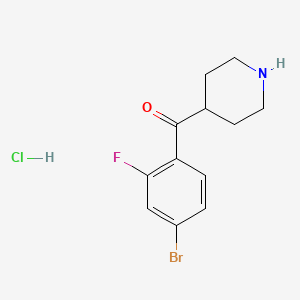
![1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile](/img/structure/B3215260.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3215270.png)
![5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3215277.png)

![(2S)-1-(tert-Butoxycarbonyl)-2beta-tert-butyl-3-methyl-5alpha-[2-fluoro-4-(benzyloxy)-5-formylbenzyl]imidazolidine-4-one](/img/structure/B3215287.png)
